molecular formula C26H22Cl3N3O2S B2375066 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 851715-08-7

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2375066
CAS No.: 851715-08-7
M. Wt: 546.89
InChI Key: GYYIJHWOKYBEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, amide, and indole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the indole derivative: This step involves the reaction of an appropriate aniline derivative with a suitable reagent to form the indole ring.

    Introduction of the sulfanyl group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with the benzamide derivative: The final step involves the coupling of the indole-sulfanyl intermediate with a benzamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases or other signaling molecules, leading to altered cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Shares the dichloro substitution pattern but differs in the core structure.

    2,4-Dichlorotoluene: Similar in having dichloro groups but lacks the complex functional groups present in the target compound.

Uniqueness

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity not seen in simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl3N3O2S/c1-16-6-8-18(13-21(16)28)31-25(33)15-35-24-14-32(23-5-3-2-4-20(23)24)11-10-30-26(34)19-9-7-17(27)12-22(19)29/h2-9,12-14H,10-11,15H2,1H3,(H,30,34)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIJHWOKYBEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.